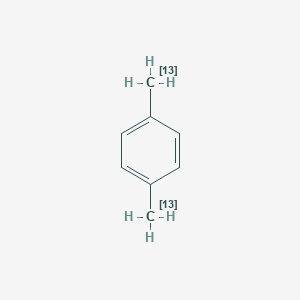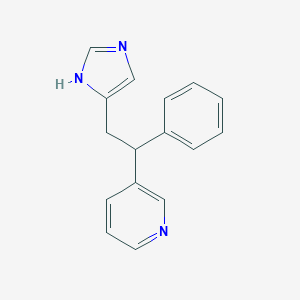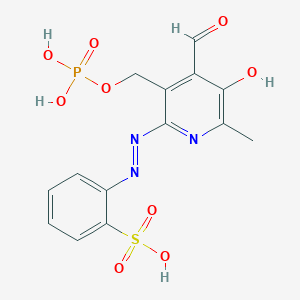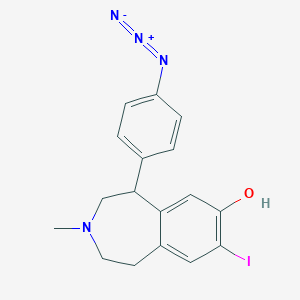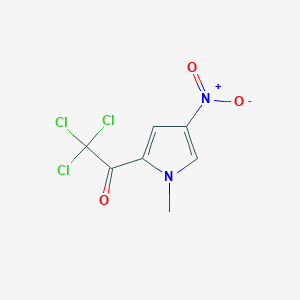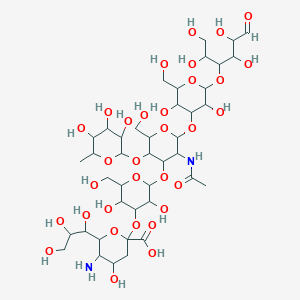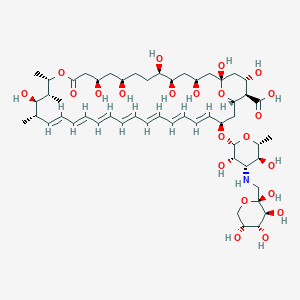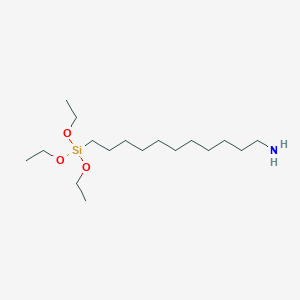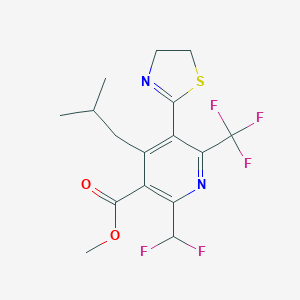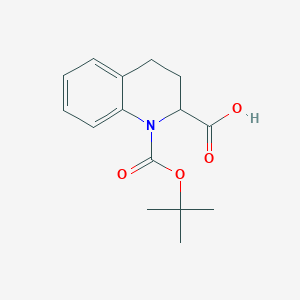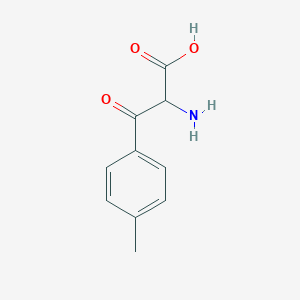
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, also known as AMPA, is a synthetic compound that belongs to the class of alpha-amino acids. It is a potent agonist of the glutamate receptor, which plays a crucial role in the central nervous system. AMPA has been widely used in scientific research for its ability to modulate synaptic transmission and plasticity. In
Mécanisme D'action
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid acts as an agonist of the glutamate receptor, specifically the 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid subtype. It binds to the receptor and promotes the influx of calcium ions into the postsynaptic neuron, leading to depolarization and the initiation of an action potential. This process is critical for the transmission of excitatory signals in the brain.
Effets Biochimiques Et Physiologiques
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to enhance synaptic transmission and plasticity, leading to the strengthening of neuronal connections and the formation of new synapses. It has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which play a crucial role in cognitive function. Additionally, 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has several advantages for lab experiments, including its potency, specificity, and ease of use. It can be easily synthesized and purified, and its effects on synaptic transmission and plasticity can be readily measured using electrophysiological techniques. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid. One area of interest is the development of novel 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptor modulators that can selectively target specific subtypes of the receptor. Another area of interest is the investigation of the role of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the safety and toxicity of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, particularly in the context of potential therapeutic applications.
Méthodes De Synthèse
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid can be synthesized using various methods, including the Strecker synthesis, the Mannich reaction, and the Friedel-Crafts acylation. The most commonly used method is the Strecker synthesis, which involves the reaction of 4-methylphenylacetaldehyde with ammonium cyanide and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid.
Applications De Recherche Scientifique
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been extensively used in scientific research to investigate the molecular mechanisms underlying synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory formation. 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has also been used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
121487-20-5 |
|---|---|
Nom du produit |
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
2-amino-3-(4-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
Clé InChI |
GQPNWVMRRHBQNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Synonymes |
Phenylalanine, 4-methyl--bta--oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
